molecular formula C22H27N5O5S B2553130 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-98-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2553130
M. Wt: 473.55
InChI Key: AJEQJXVHHUFBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was discovered and characterized as part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .

Scientific Research Applications

Molecular Interaction Studies

Research on compounds with similar structural features often focuses on their interaction with biological targets. For instance, the study of SR141716, a compound with a complex heterocyclic structure, provides insights into the molecular interactions with cannabinoid receptors, highlighting the importance of conformational analysis in drug design (J. Shim et al., 2002). This type of research is crucial for understanding how structurally complex molecules like the one could interact with specific receptors or enzymes, suggesting potential applications in developing new therapeutic agents.

Antiprotozoal Activity

Compounds featuring furan and pyridine rings have been explored for their antiprotozoal properties. A notable study synthesized derivatives with potent in vitro and in vivo activity against protozoan pathogens, offering a foundation for developing new treatments for protozoal infections (M. Ismail et al., 2004). The structural complexity and diversity in such molecules underscore the potential of the queried compound in antiprotozoal research, given its similar heterocyclic components.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c1-15-20-17(22(28)23-5-6-26-7-10-31-11-8-26)13-18(19-3-2-9-32-19)24-21(20)27(25-15)16-4-12-33(29,30)14-16/h2-3,9,13,16H,4-8,10-12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEQJXVHHUFBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCN4CCOCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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